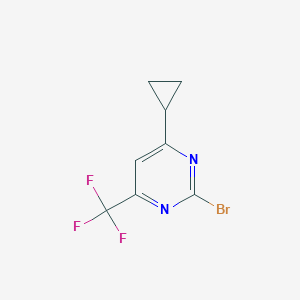![molecular formula C16H15ClO B13725403 [1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol](/img/structure/B13725403.png)
[1-(3'-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol is an organic compound characterized by the presence of a chlorinated biphenyl group attached to a cyclopropyl methanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol typically involves the reaction of 3’-chlorobiphenyl-4-yl with cyclopropylmethanol under specific conditions. One common method includes the use of a Grignard reagent, where 3’-chlorobiphenyl-4-yl magnesium bromide reacts with cyclopropylmethanol in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of [1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
[1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of [1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanone.
Reduction: Formation of [1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]methane.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
科学研究应用
[1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which [1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-[4-(4’-Chlorobiphenyl-4-yl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
- 2-(3’-Chlorobiphenyl-4-yl)-4,6-diphenyl-1,3,5-triazine
Uniqueness
[1-(3’-Chlorobiphenyl-4-yl)-cyclopropyl]-methanol is unique due to its cyclopropyl methanol moiety, which imparts distinct chemical and physical properties compared to other chlorobiphenyl derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C16H15ClO |
|---|---|
分子量 |
258.74 g/mol |
IUPAC 名称 |
[1-[4-(3-chlorophenyl)phenyl]cyclopropyl]methanol |
InChI |
InChI=1S/C16H15ClO/c17-15-3-1-2-13(10-15)12-4-6-14(7-5-12)16(11-18)8-9-16/h1-7,10,18H,8-9,11H2 |
InChI 键 |
UWVDZSPOLXKUDW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


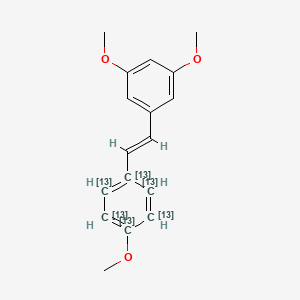
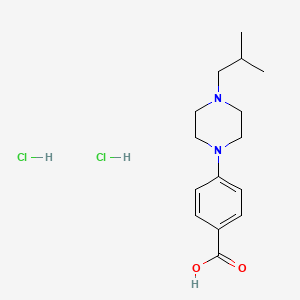
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)

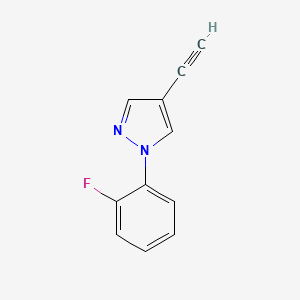
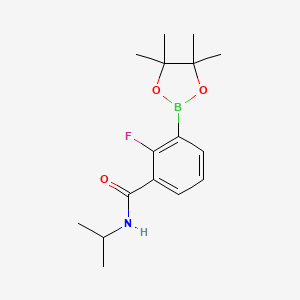


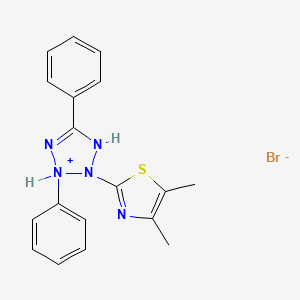

![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)


